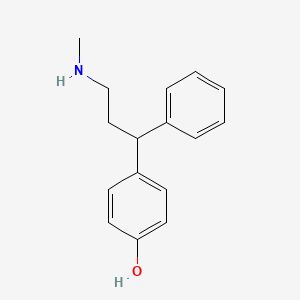

4-(3-(Methylamino)-1-phenylpropyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H19NO |

|---|---|

Poids moléculaire |

241.33 g/mol |

Nom IUPAC |

4-[3-(methylamino)-1-phenylpropyl]phenol |

InChI |

InChI=1S/C16H19NO/c1-17-12-11-16(13-5-3-2-4-6-13)14-7-9-15(18)10-8-14/h2-10,16-18H,11-12H2,1H3 |

Clé InChI |

GIAMHCUTHMHPCN-UHFFFAOYSA-N |

SMILES canonique |

CNCCC(C1=CC=CC=C1)C2=CC=C(C=C2)O |

Origine du produit |

United States |

The Role of Phenylpropylamine and Phenolic Scaffolds in Chemical Research

The phenylpropylamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. wikipedia.org This structural motif is found in a variety of compounds, from naturally occurring alkaloids to synthetic pharmaceuticals. wikipedia.org The flexibility of the propyl chain and the ability to introduce substituents on both the phenyl ring and the amine group allow for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. wikipedia.org Phenylpropylamine derivatives have been investigated for a wide range of applications, historically as sympathomimetic agents that can influence heart rate and blood pressure. wikipedia.org

Similarly, the phenolic scaffold is a recurring and vital feature in a vast number of natural products and synthetic compounds. ijvar.orgmdpi.com The hydroxyl group of a phenol (B47542) can act as both a hydrogen bond donor and acceptor, and its acidity can be modulated by other substituents on the aromatic ring. nih.gov This versatility allows phenolic compounds to participate in a wide array of biological processes. They are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. mdpi.com Furthermore, the phenolic moiety is a key pharmacophoric element in many approved drugs, highlighting its importance in drug design and development. ijvar.org The biological activities of phenolic compounds are heavily dependent on their chemical structure, including the number and position of hydroxyl groups. nih.govnih.gov

Strategic Importance of 4 3 Methylamino 1 Phenylpropyl Phenol in Structure Based Chemical Investigations

The specific structure of 4-(3-(Methylamino)-1-phenylpropyl)phenol makes it a molecule of strategic interest for several areas of chemical research, particularly in structure-activity relationship (SAR) studies. SAR investigations systematically modify a lead compound's structure to understand how these changes affect its biological activity, a fundamental practice in drug discovery. nih.gov

The compound this compound possesses several key features that can be systematically altered:

The Phenolic Hydroxyl Group: The position and presence of the hydroxyl group on the phenyl ring are critical for potential interactions with biological targets. Its acidity and hydrogen-bonding capabilities can be explored by moving it to other positions on the ring or by replacing it with other functional groups, such as a methoxy (B1213986) group.

The Phenyl Ring: The unsubstituted phenyl ring provides a site for introducing various substituents to probe steric and electronic effects on binding affinity and activity.

The Methylamino Group: The secondary amine in the structure is a key feature. Its basicity and the steric bulk of the methyl group can be modified. For instance, replacement with other alkyl groups (e.g., ethyl, isopropyl) or incorporation into a cyclic system would significantly alter the compound's properties.

The Propyl Chain: The three-carbon linker between the two aromatic rings and the amine provides conformational flexibility. Shortening or lengthening this chain, or introducing rigidity through cyclization, would impact the spatial arrangement of the key functional groups.

By synthesizing and evaluating a library of analogs based on the this compound scaffold, researchers can gain valuable insights into the structural requirements for a particular biological activity. This approach has been successfully applied to related phenylpropylamine derivatives to develop compounds with optimized properties.

Structure Activity Relationship Sar Studies: Elucidating Molecular Determinants of Activity

Probing the Contribution of the Phenolic Hydroxyl Group to Molecular Interactions

The phenolic hydroxyl (-OH) group is a critical pharmacophoric feature. In related muscarinic antagonists, the phenolic oxygen can serve as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the receptor's binding pocket. auajournals.org The specific location of this hydroxyl group on the aromatic ring significantly influences its interaction potential.

In 4-(3-(Methylamino)-1-phenylpropyl)phenol, the hydroxyl group is in the para position (position 4) relative to the phenylpropyl substituent. This placement allows the -OH group to extend away from the bulk of the molecule, making it readily available for intermolecular hydrogen bonding with receptor-site residues. This contrasts with a compound like tolterodine (B1663597), where the hydroxyl group is in the ortho position. An ortho-hydroxyl can form an intramolecular hydrogen bond with the ether oxygen of the propoxy chain, which may stabilize a specific "folded" conformation of the molecule. researchgate.net The para-positioning in this compound precludes this intramolecular interaction, potentially favoring a more extended conformation upon binding and interaction with different residues within the target protein. Studies on morphinan (B1239233) analogs have demonstrated that the position of the phenolic group is a critical determinant of affinity for opiate receptors, a principle that holds true across many receptor families. nih.gov

Investigating the Influence of the Methylamino Group on Ligand Binding and Specificity

The basic amino group is a cornerstone of activity for many receptor ligands, particularly muscarinic antagonists. At physiological pH, the methylamino group of this compound will be protonated, forming a cationic head. This charged moiety is essential for forming a strong ionic interaction with a conserved anionic aspartate residue in the binding pocket of all five muscarinic receptor subtypes.

Analyzing the Role of the Phenylpropyl Backbone and Phenyl Ring in Molecular Recognition

The phenylpropyl backbone serves as the central scaffold, correctly orienting the key pharmacophoric elements—the phenolic ring, the non-phenolic phenyl ring, and the amino group—in three-dimensional space. The three-carbon chain provides the necessary distance and rotational flexibility to allow these groups to engage their respective binding sub-sites within the receptor.

Conformational Analysis and its Implications for Structure-Activity Relationships

The specific conformation adopted upon binding to a receptor (the "bioactive conformation") is the one that maximizes favorable interactions. The relative orientation of the two phenyl rings and the cationic amine is critical. As noted, the para-position of the phenolic hydroxyl group may favor a more extended conformation compared to ortho-hydroxylated analogs like tolterodine, which can adopt a folded state stabilized by an internal hydrogen bond. researchgate.net This difference in conformational preference will directly impact how the molecule fits into the receptor's binding site, influencing both affinity and selectivity. Advanced computational methods are often used to explore the conformational landscape of such flexible molecules to understand their interaction with biological systems. chemrxiv.org

Comparative Analysis of SAR with Related Chemical Entities and Structural Fragments

A deeper understanding of the SAR of this compound can be achieved by comparing its structural motifs to those of known active compounds, particularly muscarinic antagonists.

Table 1: Structural Comparison of this compound and Tolterodine

| Feature | This compound | Tolterodine |

| Backbone | (3-Amino-1-phenylpropyl)phenol | (3-Amino-1-phenylpropyl)phenol |

| Amino Group | Secondary (Methylamino) | Tertiary (Diisopropylamino) |

| Phenolic -OH Position | Position 4 (para) | Position 2 (ortho) |

| Additional Phenol (B47542) Ring Substituent | None | 4-Methyl |

| Chiral Center | Yes (at C1 of propyl chain) | Yes (at C1 of propyl chain, typically R-enantiomer) |

The generally accepted pharmacophore for muscarinic antagonists includes a cationic amine, a hydrogen bond acceptor, and hydrophobic groups. researchgate.netnih.gov Both this compound and tolterodine fit this model.

Cationic Amine: Forms an ionic bond with a conserved aspartate residue.

Hydrophobic Groups: The two phenyl rings engage with hydrophobic pockets.

Hydrogen Bond Acceptor/Donor: The phenolic hydroxyl group interacts with polar residues.

The differentiation in binding mode arises from the specifics of the structure. The para-hydroxyl of this compound would likely form a hydrogen bond with a different set of amino acids than the ortho-hydroxyl of tolterodine. This, combined with the smaller N-methyl group, could alter the molecule's orientation within the binding site. While tolterodine is considered non-selective between muscarinic receptor subtypes, its active metabolite shows slightly higher affinity for M1, M2, and M5 subtypes over M3 and M4. auajournals.org The structural variations in this compound could shift this selectivity profile significantly.

Ligand efficiency relates the binding affinity of a molecule to its size (number of heavy atoms). Structural modifications can have a profound impact on this parameter and on receptor selectivity.

Influence of N-substituent: The replacement of the bulky diisopropyl groups of tolterodine with a smaller methyl group in this compound would decrease the molecule's size and change its hydrophobic profile. This would likely reduce binding affinity at receptors where the hydrophobic pocket perfectly accommodates the larger groups. However, it could improve selectivity for receptor subtypes that have a smaller or differently shaped hydrophobic pocket near the amine binding site. nih.gov

Table 2: Predicted Influence of Functional Groups on Receptor Interaction

| Functional Group | Structural Feature | Predicted Role in Molecular Interaction |

| Phenolic Hydroxyl | para-position | Acts as a hydrogen bond donor/acceptor; promotes an extended conformation for intermolecular binding. |

| Methylamino | Secondary amine (small substituent) | Forms a key ionic bond when protonated; small size may allow access to sterically constrained pockets, influencing subtype selectivity. |

| Phenylpropyl Backbone | Flexible 3-carbon chain with a chiral center | Provides the scaffold to orient pharmacophoric groups; allows for conformational flexibility to achieve optimal receptor fit. |

| Phenyl Rings (x2) | Aromatic, hydrophobic | Engage in van der Waals and π-π stacking interactions within hydrophobic pockets of the receptor, contributing significantly to binding affinity. |

Computational Chemistry and in Silico Modeling of 4 3 Methylamino 1 Phenylpropyl Phenol

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of a molecule. nih.gov For 4-(3-(methylamino)-1-phenylpropyl)phenol, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can determine its optimized geometry and a suite of electronic descriptors. imist.manih.gov

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital output, which visualizes the charge distribution across the molecule. For this compound, the MEP would likely show negative potential (red/yellow regions) around the phenolic oxygen atom, indicating a site prone to electrophilic attack, and positive potential (blue regions) around the amine group's hydrogen atom, a likely site for nucleophilic interaction. These quantum chemical analyses are essential for understanding the molecule's intrinsic properties that govern its interactions. nih.gov

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

| Electron Affinity | 1.1 eV | Tendency to form a negative ion |

Note: These are hypothetical values based on typical DFT calculations for similar phenolic compounds and serve for illustrative purposes.

Molecular Dynamics Simulations to Explore Conformational Space and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, providing critical information on its conformational flexibility and its interactions with biological targets. youtube.com For this compound, MD simulations can explore the vast landscape of its possible three-dimensional shapes (conformations) in a simulated physiological environment, typically water. nih.gov

When studying ligand-target interactions, the compound is placed in the binding site of a target protein, and the system's evolution is simulated for tens to hundreds of nanoseconds. researchgate.netnih.gov This process allows researchers to assess the stability of the binding pose predicted by docking. Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests a stable binding complex. acs.org Additionally, the Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding. Such simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor complex. nih.gov

Table 2: Illustrative MD Simulation Stability Data for the Compound-Target Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Interpretation |

|---|---|---|---|

| 0 | 0.0 | 0.0 | Initial conformation |

| 10 | 1.2 | 1.5 | System is equilibrating |

| 20 | 1.4 | 1.8 | Minor fluctuations, approaching stability |

| 30 | 1.5 | 1.9 | Stable binding observed |

| 40 | 1.4 | 1.8 | Continued stability |

Note: This table presents hypothetical data to illustrate the analysis of a typical MD simulation.

Molecular Docking for Prediction of Binding Poses and Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in structure-based drug design. Given the structural similarity of this compound to known neuroactive compounds, a plausible biological target for docking studies could be a neurotransmitter transporter, such as the dopamine (B1211576) transporter (DAT) or serotonin (B10506) transporter (SERT), or a receptor like the GABAA receptor. mdpi.commdpi.com

The process involves preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank). A docking algorithm then systematically samples possible conformations of the ligand within the protein's binding site, calculating a score for each pose that estimates the binding affinity (often expressed in kcal/mol). wisdomlib.org The results reveal the most likely binding mode and identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking. mdpi.com These insights are critical for understanding the molecular basis of the compound's potential biological activity. nih.gov

Table 3: Hypothetical Molecular Docking Results with Human Serotonin Transporter (SERT)

| Parameter | Value/Residues | Type of Interaction |

|---|---|---|

| Docking Score (kcal/mol) | -9.5 | Estimated Binding Affinity |

| Hydrogen Bonds | Asp98, Ser438 | Key polar interactions |

| Hydrophobic Interactions | Ile172, Phe335, Val501 | van der Waals contacts |

Note: The target and results are hypothetical, chosen to demonstrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are powerful tools for predicting the activity of novel compounds and for guiding the optimization of lead candidates in drug discovery. researchgate.net

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) is required. explorationpub.comimist.ma For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molar refractivity), electronic descriptors (from quantum mechanics), and topological indices. imist.ma Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that best correlates the descriptors with the activity. acs.orgnih.gov A robust QSAR model, validated internally and externally, can then be used to predict the activity of new, unsynthesized derivatives, saving time and resources. nih.gov

Table 4: Illustrative QSAR Data for a Series of Phenylethylamine Analogues

| Compound | LogP | Molar Refractivity | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|

| Analogue 1 | 3.1 | 85 | 7.2 | 7.1 |

| Analogue 2 | 3.5 | 90 | 7.5 | 7.6 |

| Analogue 3 | 2.8 | 82 | 6.9 | 6.8 |

| Analogue 4 | 4.0 | 95 | 8.1 | 8.0 |

| 4-(3-(...))phenol | 3.3 | 88 | 7.4 | 7.4 |

Note: This table and the associated QSAR model (e.g., pIC50 = 1.5LogP + 0.05MR + 1.55) are hypothetical.

In Silico Metabolism Prediction and Mechanistic Interpretation of Transformation Pathways

Predicting a compound's metabolic fate is a critical step in early drug development. In silico metabolism prediction tools can identify which parts of a molecule are most likely to be chemically modified by metabolic enzymes. mdpi.com For this compound, several metabolic transformations can be anticipated.

The primary sites of metabolism (SoMs) are predicted based on the reactivity of different parts of the molecule and knowledge of common metabolic reactions. For this compound, likely Phase I metabolic pathways include:

N-demethylation: The removal of the methyl group from the secondary amine, catalyzed primarily by Cytochrome P450 (CYP) enzymes like CYP2D6 and CYP3A4. nih.gov

Aromatic hydroxylation: The addition of a hydroxyl group to either the phenyl or the phenol (B47542) ring, also mediated by CYP enzymes.

Oxidative deamination: The amine group can be oxidized by monoamine oxidases (MAO), leading to the formation of an aldehyde.

Phase II metabolism would likely involve the conjugation of the phenolic hydroxyl group with glucuronic acid (glucuronidation) by UDP-glucuronosyltransferases (UGTs) or with sulfate (B86663) by sulfotransferases (SULTs). mdpi.com Computational models can predict the likelihood of these reactions and even the specific CYP isoforms involved, providing crucial insights into the compound's potential pharmacokinetic profile and helping to identify potentially active or toxic metabolites. nih.gov

Table 5: Predicted Metabolic Pathways for this compound

| Pathway | Predicted Metabolite | Key Enzymes Involved |

|---|---|---|

| N-Demethylation | 4-(3-amino-1-phenylpropyl)phenol | CYP2D6, CYP3A4 |

| Aromatic Hydroxylation | 4-(3-(methylamino)-1-(4-hydroxyphenyl)propyl)phenol | CYP2D6, CYP2C9 |

| Glucuronidation | 4-(3-(methylamino)-1-phenylpropyl)phenyl glucuronide | UGT1A1, UGT1A9 |

Note: The predicted metabolites and enzymes are based on common metabolic pathways for similar chemical structures.

Mechanistic Biochemical and in Vitro Research of 4 3 Methylamino 1 Phenylpropyl Phenol

In Vitro Enzyme Inhibition and Receptor Binding Assays for Target Characterization

There is no specific information available in the scientific literature regarding in vitro enzyme inhibition or receptor binding assays conducted on 4-(3-(Methylamino)-1-phenylpropyl)phenol. While studies exist for structurally similar compounds, the direct binding profile and target affinity of this specific molecule have not been characterized.

No published studies were found that detail the binding kinetics (e.g., association and dissociation rate constants) or the thermodynamic parameters (e.g., enthalpy and entropy changes) of the interaction of this compound with any biological target.

The molecular mechanism by which this compound might inhibit or activate any enzyme or receptor remains unelucidated, as no specific research on this topic has been published.

In Vitro Metabolic Fate and Biotransformation Pathways

Specific in vitro studies on the metabolic fate and biotransformation of this compound are not present in the available scientific literature. Research on the metabolism of structurally related compounds, such as Tolterodine (B1663597), indicates that N-dealkylation and hydroxylation are common pathways for similar chemical structures, often mediated by cytochrome P450 (CYP) enzymes like CYP3A and CYP2D6. nih.govnih.gov However, the specific metabolites and enzymatic pathways for this compound have not been experimentally determined.

Interactions with Model Biological Membranes and Liposomes

There is a lack of published research investigating the interactions of this compound with model biological membranes or liposomes. Such studies are crucial for understanding how a compound might permeate cell membranes and its potential for membrane disruption or altering membrane fluidity, but this information is not available for this specific molecule.

Advanced Analytical Methodologies in Research on 4 3 Methylamino 1 Phenylpropyl Phenol

Chromatographic Method Development for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds like 4-(3-(Methylamino)-1-phenylpropyl)phenol, enabling the separation of the target molecule from impurities and its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Given the compound's structure, which includes a phenolic hydroxyl group and a secondary amine, reversed-phase HPLC is the most common approach. A C18 column is typically employed, providing a nonpolar stationary phase that interacts with the phenyl groups of the analyte.

The mobile phase composition is critical for achieving good resolution. A gradient elution system is often preferred, typically consisting of an aqueous component with a pH-adjusting buffer (like formic acid or ammonium (B1175870) formate) and an organic modifier, most commonly acetonitrile (B52724) or methanol. nih.govnih.gov The acidic buffer ensures that the amine group is protonated and the phenolic hydroxyl group is non-ionized, leading to consistent retention times and sharp peak shapes. A gradient system, where the proportion of the organic modifier is increased over time, allows for the efficient elution of the target compound and the separation of impurities with varying polarities. nih.govnih.gov

Detection is commonly performed using a UV detector, as the phenyl group provides strong chromophores. The selection of an appropriate wavelength is determined by analyzing the UV spectrum of the compound. For complex matrices, more selective detectors like a mass spectrometer may be coupled with the HPLC system. nih.gov Method validation is performed according to international guidelines to ensure linearity, accuracy, precision, and robustness. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Phenolic Amines

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 4 µm) nih.gov | Provides hydrophobic interactions with the phenyl group for retention. |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov | Buffers the mobile phase to ensure consistent ionization state of the analyte. |

| Mobile Phase B | Acetonitrile nih.gov | Organic modifier to elute the compound from the nonpolar column. |

| Flow Rate | 0.5 - 1.0 mL/min nih.govnih.gov | Typical flow rate for analytical scale separations. |

| Detection | UV at ~220 nm or Mass Spectrometry (MS) | Phenyl group absorbance; MS provides higher selectivity and structural information. |

| Column Temp. | 35 °C nih.gov | Ensures reproducible retention times and improves peak shape. |

| Injection Vol. | 5 - 20 µL | Standard volume for analytical HPLC. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The structure of this compound contains a chiral center at the carbon atom bonded to the phenyl and hydroxyl groups. The quantification of individual enantiomers is critical, as they often exhibit different pharmacological properties. nih.gov Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional HPLC, such as faster analysis times and reduced use of organic solvents. chromatographyonline.comafmps.be

In chiral SFC, the mobile phase is typically composed of supercritical carbon dioxide (CO₂) mixed with a small amount of an organic modifier, usually an alcohol like methanol, ethanol, or isopropanol. chromatographyonline.commdpi.com The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are the most widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.commdpi.comphenomenex.com

Method development in chiral SFC involves screening a combination of different CSPs and organic modifiers to find the optimal conditions for enantiomeric resolution. afmps.beresearchgate.net The choice of alcohol modifier can significantly impact selectivity and even invert the elution order of the enantiomers. mdpi.com

Table 2: Common Chiral Stationary Phases (CSPs) for SFC Screening

| CSP Type | Chiral Selector Example | Typical Application |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for a wide range of pharmaceuticals. chromatographyonline.commdpi.com |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to amylose-based phases. mdpi.comresearchgate.net |

| Pirkle-type | (R,R)-Whelk-O 1 | Effective for π-acidic or π-basic analytes. |

| Macrocyclic Glycopeptide | Teicoplanin | Useful for separating chiral amines and acids. |

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, NMR-coupled systems)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced selectivity and sensitivity, making them indispensable for trace analysis and structural elucidation.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique for quantifying low levels of this compound in complex biological matrices like plasma or urine. nih.gov Following chromatographic separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. semanticscholar.org The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce specific product ions. semanticscholar.org This process provides a high degree of specificity, minimizing interference from matrix components. nih.govsemanticscholar.org

GC-MS: Gas Chromatography-Mass Spectrometry can also be used, particularly for identifying impurities or metabolites. Due to the low volatility of this compound, a derivatization step is usually required to convert the polar hydroxyl and amine groups into more volatile silyl (B83357) or acyl derivatives. nih.gov The sample is then vaporized and separated on a capillary column before being detected by a mass spectrometer. nih.gov The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for identifying the compound and related structures. nih.gov

NMR-coupled systems: Flow-through NMR systems, which couple a liquid chromatograph to an NMR spectrometer, can be used for the direct structural elucidation of unknown impurities or degradation products. After separation on an LC column, the eluent flows through an NMR flow cell, allowing for the acquisition of NMR spectra of the isolated peaks. This provides unambiguous structural information without the need for manual fraction collection.

Electrochemical Sensing and Detection Principles for Molecular Probes

Electrochemical sensors offer a rapid, low-cost, and portable alternative for the detection of this compound. The principle relies on the electrochemical oxidation of the compound's phenol (B47542) group at the surface of a modified electrode. mdpi.com

The development of such a sensor involves fabricating a working electrode with enhanced sensitivity and selectivity. This is often achieved by modifying the electrode surface with nanomaterials like graphene or carbon nanotubes, which increase the surface area and facilitate electron transfer. nih.govscispace.comchemrxiv.org Further selectivity can be introduced by creating a molecularly imprinted polymer (MIP) on the electrode surface. nih.gov In this approach, a polymer film is formed in the presence of the target analyte, creating cavities that are sterically and chemically complementary to the molecule. nih.gov

When a sample containing this compound is introduced, the analyte binds to the modified electrode. An electrochemical technique, such as cyclic voltammetry or differential pulse voltammetry, is then used to measure the current response from the oxidation of the phenolic group. The magnitude of this current is proportional to the concentration of the analyte. mdpi.com

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

Spectroscopic techniques that allow for real-time analysis are crucial for understanding reaction kinetics and optimizing synthesis processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive tool for in situ reaction monitoring. nih.govchemrxiv.org A reaction can be carried out directly in an NMR tube, and a series of ¹H NMR spectra are acquired at regular intervals. chemrxiv.org By monitoring the change in the integrals of specific peaks corresponding to the reactants and products over time, the reaction progress can be tracked. nih.gov This data allows for the determination of reaction rates and kinetic parameters. For more complex reactions or those involving sensitive reagents, automated systems can pump the reaction mixture through an NMR probe for online monitoring. whiterose.ac.uk

¹³C-NMR can also provide valuable insights, especially for tracking changes in the carbon skeleton during a reaction, such as a condensation process involving the phenol group. mdpi.com The chemical shifts of the carbon atoms are highly sensitive to their local chemical environment, providing detailed structural information about intermediates and final products. mdpi.commdpi.com

Future Research Directions and Unexplored Avenues

Development of Next-Generation Chemical Probes Based on the 4-(3-(Methylamino)-1-phenylpropyl)phenol Scaffold

Chemical probes are essential small-molecule tools used to study and manipulate the function of proteins and other biological targets within their native cellular environment. mskcc.orgtandfonline.com The development of such probes is a critical step in validating new drug targets and understanding complex biological pathways. nih.govnih.gov The this compound scaffold is particularly promising for this purpose due to its established role as a metabolite, which confirms its interaction with key enzyme systems.

Future research can focus on modifying this scaffold to create a toolbox of specialized chemical probes. For instance, the compound is a product of N-dealkylation of tolterodine (B1663597), a process primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. univie.ac.atnih.govnih.govresearchgate.net This known interaction can be exploited to design probes that report on the activity of these crucial drug-metabolizing enzymes.

Potential modifications to the scaffold could include:

Fluorogenic Labeling: Attaching a fluorescent tag that is quenched until the probe interacts with its target enzyme, allowing for real-time monitoring of enzyme activity in living cells.

Biotinylation: Incorporating a biotin (B1667282) handle would enable the capture and isolation of interacting proteins (e.g., specific CYP isoforms) from complex biological samples for further analysis by techniques like mass spectrometry. mskcc.org

Photoaffinity Labeling: Introducing a photoreactive group would allow for the formation of a covalent bond between the probe and its target protein upon light activation, enabling precise identification of binding sites.

These next-generation probes would be invaluable for basic research into enzyme function and for applications in personalized medicine, helping to predict how individuals will metabolize certain drugs. news-medical.net

Application of Artificial Intelligence and Machine Learning in Structure-Based Design and Prediction

Analog Design: ML models can be trained on the structure of this compound and related molecules to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new, hypothetical analogs. researchgate.netintuitionlabs.ai This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Off-Target Prediction: While the compound is a known metabolite of an antimuscarinic drug, AI can predict its potential interactions with a wide array of other proteins. mdpi.com This could uncover novel therapeutic applications or predict potential side effects for the parent drug, tolterodine.

Generative Models: Generative AI can be used to create entirely new molecules based on the core scaffold, optimized for binding to a specific target of interest that may be completely unrelated to the original pharmacology of tolterodine. nih.gov

Enzyme Substrate Prediction: Given that the compound is a product of enzymatic activity, ML models could be used to predict other small molecules that might serve as substrates for the same enzymes, broadening our understanding of their function. nih.gov

By integrating AI and ML, researchers can more efficiently explore the chemical space around the this compound scaffold, reducing the time and cost associated with traditional discovery cycles. intuitionlabs.ai

Investigation of Novel Biochemical Targets or Pathways in Basic Science

While the formation of this compound is a well-documented event in the metabolism of tolterodine, the intrinsic biological activity of the metabolite itself remains largely unexplored. libretexts.org Drug metabolites can sometimes possess their own distinct pharmacological profiles, occasionally as potent as the parent compound. libretexts.org

A crucial area for future research is to determine if this compound has its own unique biological targets. Tolterodine is known to act on muscarinic receptors and can cross the blood-brain barrier, suggesting the potential for CNS effects. nih.gov Investigating whether its N-desisopropyl metabolite has similar or different activities is a logical starting point.

Research strategies could involve:

Phenotypic Screening: Testing the compound across a wide range of cell-based assays to identify any observable effects on cellular physiology (e.g., changes in cell growth, morphology, or signaling). A positive "hit" would then trigger efforts to identify the molecular target responsible. nih.gov

Target-Based Screening: Systematically testing the compound for binding against large panels of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

Chemoproteomics: Using probe-based versions of the molecule to pull down binding partners from cell lysates, thereby identifying targets in an unbiased manner.

The phenolic-amine motif is a common feature in many biologically active compounds, suggesting that the this compound scaffold could interact with targets beyond those associated with its parent drug. nih.gov Discovering such novel interactions would open up new avenues for basic science research.

Translational Research Opportunities for Understanding Fundamental Biological Processes

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. The study of this compound is rich with translational potential, primarily centered on its role in drug metabolism.

Key opportunities include:

Pharmacogenomics: The enzymes responsible for producing this metabolite, particularly CYP2D6 and CYP3A4, exhibit significant genetic variation across the population. clinpgx.org Studying the rate of formation of this metabolite in individuals with different genetic profiles can help build models for personalized drug dosing, improving efficacy and minimizing adverse reactions. news-medical.net

Drug-Drug Interactions: Many drugs can inhibit or induce the activity of CYP enzymes. nih.gov Using this compound as a biomarker for the activity of these enzymes can help predict and understand potentially dangerous drug-drug interactions in patients taking multiple medications. nih.gov

Understanding Organ-Specific Metabolism: While the liver is the primary site of drug metabolism, other organs like the intestine and brain also contain metabolic enzymes. nih.gov Investigating the formation of this metabolite in different tissues can provide a deeper understanding of fundamental processes related to extra-hepatic drug clearance and local drug activation or inactivation.

Ultimately, by using this specific metabolite as a tool, researchers can gain insights into the broader biological systems that govern how the human body interacts with xenobiotics, which has profound implications for safer and more effective medicine. nih.gov

Advancements in Sustainable and Efficient Synthetic Methods for Analogues

The pharmaceutical industry is increasingly focused on developing "green" and sustainable manufacturing processes that minimize environmental impact. worldpharmatoday.comreachemchemicals.com This involves using safer solvents, reducing waste, and improving energy efficiency. mdpi.comnih.gov Future research on this compound and its analogues should prioritize the development of such sustainable synthetic methods.

Areas for advancement include:

Biocatalysis: Employing enzymes to perform key chemical transformations. For example, an enzyme could be used to perform the stereoselective reduction of a ketone precursor to establish the correct stereochemistry at the alcohol, avoiding the need for chiral reagents or complex purification steps. mdpi.com

Continuous Flow Chemistry: Moving away from traditional batch processing to continuous flow systems can improve safety, efficiency, and scalability while reducing solvent usage and waste. reachemchemicals.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry. acs.org

Sustainable Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents like ethanol. mdpi.com

Developing efficient and environmentally friendly methods to synthesize this compound and a library of its derivatives is essential for enabling all the research avenues described above, from creating chemical probes to testing new therapeutic hypotheses.

Q & A

Q. What are the established synthetic routes for 4-(3-(methylamino)-1-phenylpropyl)phenol, and how can reaction intermediates be optimized for yield?

A common approach involves reductive amination of a ketone precursor (e.g., 4-(1-phenyl-3-oxopropyl)phenol) with methylamine under hydrogenation conditions (10–50 atm H₂, Pd/C catalyst) . Key intermediates, such as the Schiff base, require strict control of reaction pH (6–7) to minimize side products. Yield optimization can be achieved via solvent selection (e.g., ethanol/water mixtures reduce byproduct formation) and temperature modulation (40–60°C) .

Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1.0 mL/min; retention time ~8.2 min .

- NMR : Key signals include a singlet for the phenolic -OH (~5.3 ppm), a multiplet for the phenylpropyl chain (6.8–7.4 ppm), and a methylamino triplet (~2.7 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 298.2 .

Advanced Research Questions

Q. How does stereochemistry at the methylamino-bearing carbon influence biological activity, and what methods resolve enantiomeric forms?

The (R)-enantiomer of structurally related compounds exhibits higher affinity for histamine H₃ receptors (Ki = 12 nM vs. 85 nM for (S)-enantiomer) . Enantiomeric separation can be achieved via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol/diethylamine = 90:10:0.1) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) .

Q. What experimental strategies validate dual pharmacological targets (e.g., serotonin transporter and histamine H₃ receptor) for this compound?

- In vitro binding assays : Radioligand displacement studies with [³H]-paroxetine (serotonin transporter) and [³H]-α-methylhistamine (H₃ receptor) in transfected HEK293 cells .

- Functional assays : Measure cAMP inhibition (H₃ receptor) and serotonin reuptake inhibition (IC₅₀ values) in parallel to confirm dual activity .

Q. How can contradictory efficacy data in pain models (e.g., neuropathic vs. inflammatory pain) be reconciled?

Discrepancies may arise from differential tissue distribution or metabolite activity. Methodological solutions include:

- Pharmacokinetic profiling : LC-MS/MS quantification of parent compound and metabolites (e.g., N-demethylated derivatives) in plasma and target tissues .

- Dose-response studies : Test efficacy across a broad dose range (0.1–100 mg/kg) in multiple pain models (e.g., chronic constriction injury vs. CFA-induced inflammation) .

Q. What metabolic pathways dominate in vivo, and how are reactive intermediates detected?

Primary pathways involve hepatic CYP2D6-mediated N-demethylation and glucuronidation of the phenolic -OH group . Reactive quinone intermediates can be trapped using glutathione (GSH) adducts analyzed via LC-MS/MS. Microsomal incubations with NADPH and GSH are recommended for in vitro studies .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect physicochemical properties like logP and solubility?

- logP prediction : Computational tools (e.g., MarvinSketch) estimate logP = 3.2 for the parent compound. Adding polar groups (e.g., -OH at the 4-position) reduces logP to 2.1 but increases aqueous solubility by ~30% .

- Experimental validation : Shake-flask method (octanol/water partitioning) and HPLC-derived solubility profiles (pH 7.4 PBS) .

Methodological Notes

- Safety protocols : Use fume hoods and nitrile gloves due to potential skin irritation (LD₅₀ > 500 mg/kg in rodents) .

- Data validation : Cross-reference NMR/LC-MS results with published spectra in Altenbach et al. (2010) and Keith et al. (2007) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.